3-(2,5-Dimethylphenoxy)azetidine
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Overview
Description
3-(2,5-Dimethylphenoxy)azetidine: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenoxy)azetidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dimethylphenol with an appropriate azetidine precursor. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic attack on the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydrogenated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: 3-(2,5-Dimethylphenoxy)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .
Medicine: Its azetidine ring is a key structural motif in several bioactive compounds, including antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. Additionally, the azetidine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
3-(2,5-Dimethylphenoxy)aziridine: Similar structure but with a three-membered ring.
3-(2,5-Dimethylphenoxy)pyrrolidine: Similar structure but with a five-membered ring.
3-(2,5-Dimethylphenoxy)piperidine: Similar structure but with a six-membered ring.
Uniqueness: 3-(2,5-Dimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The presence of the 2,5-dimethylphenoxy group further enhances its stability and potential for diverse applications. Compared to its analogs, the azetidine ring offers a balance between ring strain and reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,5-dimethylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
MRVQLOQAKVBDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CNC2 |
Origin of Product |
United States |
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